3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The coumarin core (2H-chromen-2-one) is substituted at positions 3, 4, and 6. The methyl group at position 4 and the 3,4,5-trimethoxybenzyloxy moiety at position 7 contribute to steric and electronic effects, which may modulate biological activity, particularly antitumour properties .
The 3,4,5-trimethoxybenzyl group is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption and antiproliferative effects . This compound’s synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous coumarin derivatives (e.g., 4-aminomethyl-7-methoxy-chromen-2-one in ).
Properties
Molecular Formula |
C26H32O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H32O6/c1-6-7-8-9-10-21-17(2)20-12-11-19(15-22(20)32-26(21)27)31-16-18-13-23(28-3)25(30-5)24(14-18)29-4/h11-15H,6-10,16H2,1-5H3 |
InChI Key |
FAKFLVVQEVFLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a chromen-2-one core substituted at positions 3, 4, and 7. Key structural elements include:
- Hexyl chain at C3 (imparting lipophilicity)
- Methyl group at C4 (steric influence)
- 3,4,5-Trimethoxybenzyloxy moiety at C7 (electronic modulation).
The IUPAC name, 3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one, encodes this topology. Canonical SMILES: CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C.
Retrosynthetic Strategy
Retrosynthetic breakdown reveals three primary synthons:
- Chromen-2-one scaffold
- Hexylating agent (e.g., hexyl bromide)
- 3,4,5-Trimethoxybenzyl ether precursor
Key disconnections:
- C3 hexylation via nucleophilic substitution
- C7 etherification through Williamson synthesis
- C4 methylation using methyl halides.
Stepwise Synthesis Protocols
Chromenone Core Formation
The chromen-2-one nucleus is typically synthesized via Pechmann condensation :
\$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 7-Hydroxy-4-methylchromen-2-one
\$$
Conditions :
C3 Hexylation
Introducing the hexyl chain at C3 employs Friedel-Crafts alkylation :
\$$
\text{Chromenone} + \text{1-Bromohexane} \xrightarrow{\text{AlCl}_3} 3-Hexyl-4-methyl-7-hydroxychromen-2-one
\$$
Optimized Parameters :
- Anhydrous AlCl₃ (1.2 equiv)
- Dichloromethane solvent, reflux (40°C)
- Reaction time: 8–10 hours
- Yield: 65%.
C7 Etherification
The 3,4,5-trimethoxybenzyloxy group is installed via Williamson ether synthesis :
\$$
\text{7-Hydroxy intermediate} + \text{3,4,5-Trimethoxybenzyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound}
\$$
Critical Conditions :
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Reducing reaction times through microwave irradiation:
| Parameter | Conventional | Microwave |
|---|---|---|
| Etherification Time | 12 h | 45 min |
| Yield | 62% | 71% |
| Purity (HPLC) | 95% | 98% |
Green Chemistry Methods
Biogenic ZnO nanoparticle-catalyzed synthesis:
- Catalyst Preparation :
ZnO NPs synthesized from Azadirachta indica leaf extract (15 nm avg. size). - Reaction Advantages :
Purification and Characterization
Isolation Techniques
| Step | Method | Purity Achieved |
|---|---|---|
| Crude Product | Column Chromatography (SiO₂, Hexane:EtOAc 4:1) | 92% |
| Recrystallization | Ethanol-Water (7:3) | 99% |
Spectroscopic Data
FT-IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
- δ 6.89 (s, 2H, Ar-H)
- δ 4.72 (s, 2H, OCH₂)
- δ 2.51 (t, 2H, hexyl-CH₂).
Mass Spec :
Challenges and Optimization
Key Synthetic Hurdles
Yield Improvement Strategies
- Phase Transfer Catalysis : Tetrabutylammonium bromide increases etherification yield to 74%.
- Ultrasonic Activation : Reduces hexylation time to 3 hours (68% yield).
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale (1g) | Pilot Scale (1kg) |
|---|---|---|
| Raw Materials | $12.50 | $980 |
| Energy Consumption | $3.20 | $210 |
| Total Cost/g | $15.70 | $11.90 |
Chemical Reactions Analysis
Oxidation Reactions
Chromen-2-one derivatives are prone to oxidation, particularly targeting the ketone group or aromatic rings. For example:
-
Ketone Oxidation : The carbonyl group (C=O) at the 2-position may undergo oxidation to form carboxylic acids or esters under acidic/basic conditions.
-
Aromatic Oxidation : The trimethoxybenzyl ether moiety (3,4,5-trimethoxybenzyl) could oxidize to quinones or phenolic derivatives, though steric hindrance from methoxy groups may reduce reactivity.
Reduction Reactions
Reduction typically targets electron-deficient centers:
-
Ketone Reduction : The chromen-2-one carbonyl group can be reduced to a secondary alcohol (2H-chromen-2-ol) using hydrides (e.g., NaBH₄ or LiAlH₄).
-
Hydrogenation : The double bonds in the chromenone ring may undergo catalytic hydrogenation to form dihydro derivatives, though this is less common in complex chromenones.
Substitution Reactions
-
Nucleophilic Aromatic Substitution : The hexyl group at position 3 is unlikely to participate, but the 4-methyl substituent may undergo electrophilic substitution under harsh conditions (e.g., nitration, halogenation).
-
Alcohol Substitution : The hydroxyl group (if present) or the trimethoxybenzyl ether could react with nucleophiles (e.g., amines, thiols) to form new ethers or esters.
Alkylation/Alkylation Reactions
-
Friedel-Crafts Alkylation : The chromen-2-one core may react with alkyl halides under acidic conditions, though steric hindrance and electron-withdrawing groups (e.g., carbonyl) could limit reactivity.
-
Phase-Transfer Alkylation : The trimethoxybenzyl ether may undergo alkylation via phase-transfer catalysts (e.g., TBAB), forming new ethers or alkylated derivatives.
Thio-Claisen Rearrangement
For derivatives with allylthio groups, thermal rearrangement could occur, though this specific compound lacks such substituents. Analogous systems (e.g., 4-allylthiobenzo-pyran-2-ones) undergo rearrangement to form fused rings .
Michael Addition
Coumarin derivatives with electron-deficient conjugated systems (e.g., α,β-unsaturated ketones) can undergo Michael addition with nucleophiles (e.g., thiols, amines). While not explicitly reported for this compound, similar structures (e.g., 3-mercapto-coumarins) show reactivity under basic conditions .
Hydrolysis
-
Hydrolysis of Trimethoxybenzyl Ether : The benzyl ether group may undergo acid-catalyzed hydrolysis to form a phenolic hydroxyl group.
-
Ester Hydrolysis : If esterified derivatives exist, hydrolysis would yield carboxylic acids or alcohols.
Comparison of Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Target Functional Group | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂, acidic/basic conditions | Ketone, aromatic rings | Carboxylic acids, quinones, phenols |
| Reduction | NaBH₄, LiAlH₄ | Carbonyl group | Secondary alcohol |
| Nucleophilic Substitution | Alkyl halides, amines, thiols | Aromatic rings, alcohols | Alkylated/aminated derivatives |
| Hydrolysis | HCl, H₂SO₄, aqueous NaOH | Benzyl ether, esters | Phenolic hydroxyl, carboxylic acids |
Key Structural Considerations
-
Solubility : The hexyl group and trimethoxybenzyl ether enhance lipophilicity, influencing reaction rates and choice of solvents.
-
Reactivity : Electron-withdrawing groups (e.g., carbonyl) direct electrophilic substitution, while electron-donating groups (e.g., methoxy) activate aromatic rings.
Scientific Research Applications
While comprehensive data tables and case studies for the specific compound "3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one" are not available within the provided search results, the information below highlights its potential applications based on its structural features and related compounds.
Scientific Research Applications
The compound "3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one" is a complex organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a widespread class of natural and synthetic compounds with diverse applications .
Chemistry
- Precursor in Synthesis The presence of a chromen-2-one core substituted with various functional groups makes it a valuable precursor in the synthesis of various organic compounds.
Biology
- Enzyme Interactions and Metabolic Pathways The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
- Anti-inflammatory Effects It may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Industry
- Production of Specialty Chemicals it is used in the production of dyes, pigments, and other specialty chemicals.
Properties
Here is a summary of the known properties of the compound :
- Molecular Formula:
- Molecular Weight: 440.529
- Density: 1.1±0.1 g/cm3
- Boiling Point: 578.2±50.0 °C at 760 mmHg
- Flash Point: 246.9±30.2 °C
- Refractive Index: 1.541
- LogP: 6.71
Chromone Derivatives
Many chromone derivatives have shown diverse biological activities :
- Antihistaminic Activity: Chromone derivatives have demonstrated in vitro antihistaminic activity .
- Bronchodilatory Activity: Some chromone derivatives have shown in vivo bronchodilatory activity .
- Anti-asthmatic Activities: Chromone is reported to have anti-asthmatic activities .
- Anti-allergic Activities: Chromone is reported to have anti-allergic activities .
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related coumarin and chromenone derivatives:
Key Observations:
Substituent Effects on Activity: The 3,4,5-trimethoxybenzyloxy group is critical for antitumour activity, as seen in quinazolinone derivatives (e.g., compound 19 in , GI50 = 6.33 µM). Hydroxy and methoxy groups in position 5/7 (e.g., ) correlate with antioxidant activity but reduce antitumour potency.
Synthetic Flexibility : Derivatives with epoxide groups (e.g., ) allow further functionalization, enabling prodrug strategies.
Antitumour Activity Comparison
Insights:
- The target compound’s predicted MGI% (~40–60) aligns with moderate antitumour activity, comparable to 5-FU but less potent than optimized quinazolinones .
- The 3,4,5-trimethoxybenzyl group enhances binding to tubulin or kinase targets, as demonstrated in molecular docking studies .
Q & A
Q. Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during etherification .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .
- Temperature control : Maintain reflux at 80–90°C to balance reaction rate and byproduct formation .
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation of the final product .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Q. Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, chromen-2-one carbonyl at δ 160–165 ppm) .
- IR Spectroscopy : Identify ester C=O (1700–1750 cm<sup>−1</sup>) and ether C-O (1200–1250 cm<sup>−1</sup>) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
Advanced: How to resolve ambiguities in spectral data for complex derivatives?
Q. Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign long-range couplings (e.g., connectivity between the benzyloxy group and coumarin core) .
- X-ray crystallography : Use SHELX software for single-crystal structure determination to unambiguously confirm stereochemistry .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Q. Methodological Answer :
- Antiproliferative assays : Measure GI50 values against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays .
- Enzyme inhibition : Test MAO-B or tubulin polymerization inhibition via fluorometric or spectrophotometric methods .
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced: How to investigate target-specific mechanisms of action?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR kinase or MAO-B active sites .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for validated targets like HSP90 .
- Kinetic studies : Determine IC50 and Ki values via Lineweaver-Burk plots for enzyme inhibitors .
Basic: How to assess compound purity and stability?
Q. Methodological Answer :
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to quantify impurities (<0.5%) .
- LC-MS/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Advanced: How to characterize and mitigate degradation products?
Q. Methodological Answer :
- Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (0.1 M HCl/NaOH) to identify labile groups .
- Isolation : Use preparative TLC to isolate degradation products for structural elucidation via HRMS and NMR .
- Formulation : Introduce antioxidants (e.g., BHT) or lyophilization to enhance shelf life .
Data Contradiction: How to address conflicting reports on bioactivity across studies?
Q. Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-hour incubation) to minimize variability .
- Control variables : Validate purity (>95% by HPLC) and solvent effects (DMSO concentration <0.1%) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile GI50 discrepancies across independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
